3-(2-Metoxi-acetamido)benzofurano-2-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Methoxyacetamido)benzofuran-2-carboxamide is a synthetic compound belonging to the benzofuran class. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Aplicaciones Científicas De Investigación

3-(2-Methoxyacetamido)benzofuran-2-carboxamide has a wide range of scientific research applications, including:

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyacetamido)benzofuran-2-carboxamide typically involves a combination of C–H arylation and transamidation chemistry. The process begins with the installation of an 8-aminoquinoline directing group, followed by palladium-catalyzed C–H arylation to introduce aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The final step involves a one-pot, two-step transamidation procedure to achieve the desired benzofuran-2-carboxamide derivative .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve scalable synthetic routes that ensure high yield and purity. The use of palladium-catalyzed reactions and efficient transamidation procedures are key to achieving large-scale production of 3-(2-Methoxyacetamido)benzofuran-2-carboxamide .

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Methoxyacetamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: Substitution reactions, particularly at the C3 position, are common due to the presence of the benzofuran scaffold.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Palladium catalysts and various aryl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Mecanismo De Acción

The mechanism of action of 3-(2-Methoxyacetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core is known to interact with various enzymes and receptors, leading to its diverse biological activities . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparación Con Compuestos Similares

Similar Compounds

Methoxsalen: Used against psoriasis and eczema.

Amiodarone: An antiarrhythmic medication.

Vilazodone: An antidepressant.

Uniqueness

3-(2-Methoxyacetamido)benzofuran-2-carboxamide stands out due to its unique combination of the benzofuran core with the methoxyacetamido group, which imparts distinct biological activities and potential therapeutic applications .

Actividad Biológica

3-(2-Methoxyacetamido)benzofuran-2-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in neuroprotection and anticancer activity. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, structure-activity relationships (SAR), and potential applications.

Chemical Structure and Properties

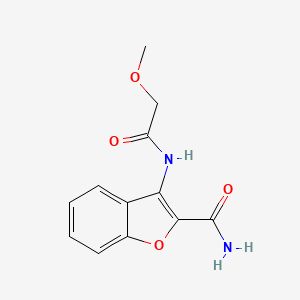

The compound features a benzofuran core with an acetamido group and a methoxy substitution, which are critical for its biological activity. The structural formula can be represented as follows:

Research indicates that 3-(2-Methoxyacetamido)benzofuran-2-carboxamide may exert its biological effects through several mechanisms:

- Neuroprotective Effects : The compound has been shown to protect neuronal cells from excitotoxicity induced by NMDA (N-methyl-D-aspartate), suggesting its potential utility in treating neurodegenerative diseases.

- Antioxidant Activity : It acts as a free radical scavenger, inhibiting oxidative stress in neuronal cells, which is crucial in preventing cellular damage.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Neuroprotective Activity

A study investigated the neuroprotective effects of various benzofuran derivatives, including 3-(2-Methoxyacetamido)benzofuran-2-carboxamide. The findings indicated that this compound significantly reduced NMDA-induced neuronal damage at concentrations as low as 30 μM, comparable to established neuroprotectants like memantine .

Anticancer Activity

In vitro studies have demonstrated that 3-(2-Methoxyacetamido)benzofuran-2-carboxamide exhibits cytotoxic effects against several cancer cell lines, including:

- Breast Cancer : MCF-7 and MDA-MB-231

- Lung Cancer : A549

- Colorectal Cancer : HCT-116

The compound's IC50 values indicate potent activity, particularly against breast cancer cells, where it induces apoptosis through the activation of caspase pathways .

Structure-Activity Relationship (SAR)

The biological activity of 3-(2-Methoxyacetamido)benzofuran-2-carboxamide is influenced by its structural components. Key observations include:

- Methoxy Group : Enhances lipophilicity and may facilitate better cell membrane penetration.

- Acetamido Group : Contributes to hydrogen bonding interactions with biological targets, enhancing binding affinity.

Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(2-Methoxyacetamido)benzofuran-2-carboxamide | Benzofuran core with acetamido group | Neuroprotective, anticancer |

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides | Varying substitutions on phenyl ring | Neuroprotective |

| Benzoxazole derivatives | Heterocyclic structures | Antimicrobial, anticancer |

Case Studies

- Neuroprotection : In a study involving primary cultured rat cortical neurons, 3-(2-Methoxyacetamido)benzofuran-2-carboxamide significantly reduced cell death induced by NMDA excitotoxicity. The protective effect was dose-dependent and highlighted the compound's potential for treating conditions like Alzheimer's disease .

- Anticancer Efficacy : A comparative study of various benzofuran derivatives revealed that 3-(2-Methoxyacetamido)benzofuran-2-carboxamide exhibited superior cytotoxicity against MCF-7 breast cancer cells compared to other derivatives tested. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Propiedades

IUPAC Name |

3-[(2-methoxyacetyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-17-6-9(15)14-10-7-4-2-3-5-8(7)18-11(10)12(13)16/h2-5H,6H2,1H3,(H2,13,16)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQQQSDTJYSSGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.